

Application Notes and Protocols for Preparing (1S,2S)-ML-SI3 Stock Solutions

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Compound of Interest

Compound Name: (1S,2S)-ML-SI3

Cat. No.: B7646692

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Audience: Researchers, scientists, and drug development professionals.

(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a stereoisomer of the transient receptor potential mucolipin (TRPML) channel modulator, ML-SI3. It exhibits distinct activities across the three TRPML channel isoforms, acting as a potent inhibitor of TRPML1 while activating TRPML2 and TRPML3.[1][2][3] This unique pharmacological profile makes it a valuable tool for investigating the specific roles of these lysosomal calcium channels in cellular processes such as autophagy, lysosomal trafficking, and signaling.[4][5]

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These notes provide detailed protocols for the solubilization and storage of **(1S,2S)-ML-SI3** for both in vitro and in vivo applications.

Chemical and Physical Properties

(1S,2S)-ML-SI3 is a white to off-white solid powder.[6] Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₃₁ N ₃ O ₃ S	[2][7]
Molecular Weight	429.58 g/mol	[2][7]
CAS Number	2563870-87-9	[2][3]
Appearance	White to off-white solid powder	[6]

Solubility Data

The solubility of **(1S,2S)-ML-SI3** varies depending on the solvent. It is highly soluble in DMSO, sparingly soluble in ethanol, and practically insoluble in water.[8][9] For in vivo studies, multi-solvent systems are required to achieve a clear solution.

Solvent	Maximum Solubility (In Vitro)	Reference
DMSO	43-100 mg/mL (100.09-232.79 mM)	[2][8][9]
Ethanol	2 mg/mL (4.65 mM)	[8][9]
Water	Insoluble	[8]
Solvent System (In Vivo)	≥ 2.5 mg/mL (5.82 mM)	[1][2]
(10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)		
Solvent System (In Vivo)	≥ 2.5 mg/mL (5.82 mM)	[6]
(10% DMSO, 90% Corn Oil)		

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

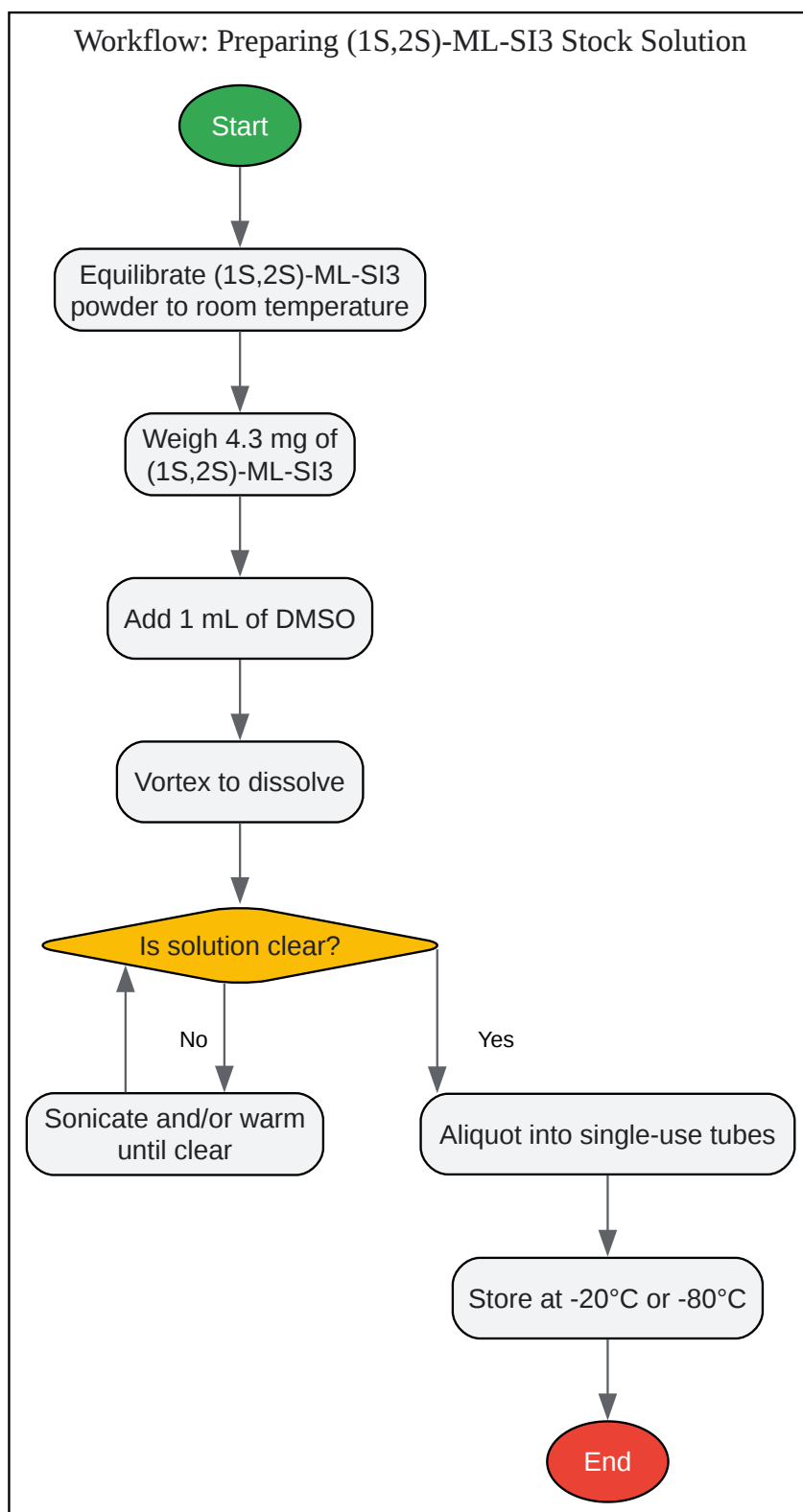
This protocol describes the preparation of a 10 mM stock solution in DMSO.

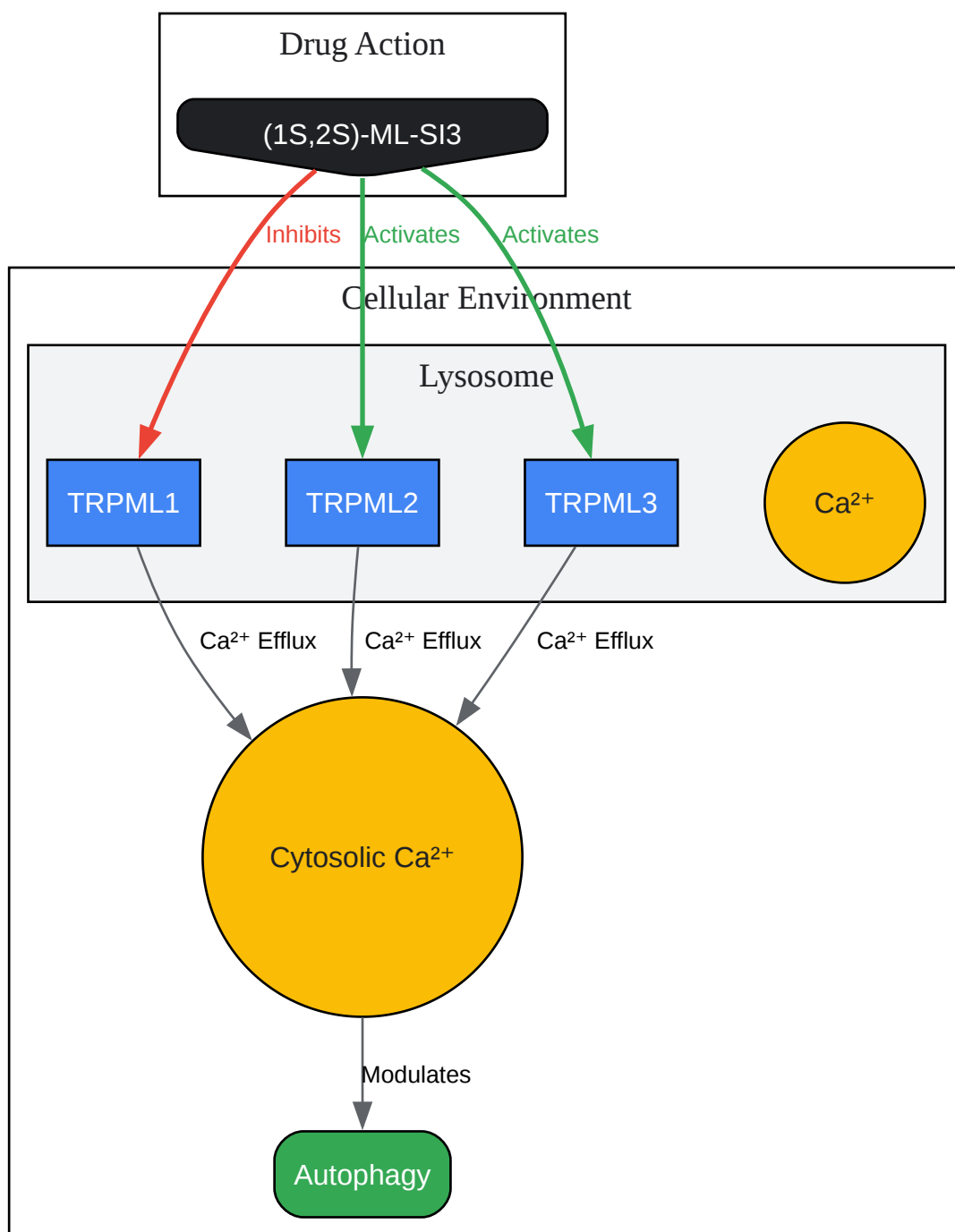
Materials and Equipment:

- **(1S,2S)-ML-SI3** powder
- Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettors and sterile tips
- Vortex mixer
- Water bath sonicator

Procedure:

- **Equilibrate:** Allow the vial of **(1S,2S)-ML-SI3** powder to reach room temperature before opening to prevent condensation.
- **Weigh:** Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.296 mg of **(1S,2S)-ML-SI3** (Molecular Weight = 429.58).
- **Dissolve:** Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 4.296 mg of the compound.
- **Mix:** Vortex the solution thoroughly. If precipitation or cloudiness is observed, sonicate the solution in a water bath until it becomes clear.^{[1][2]} Gentle warming can also aid dissolution.
- **Aliquot:** To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials.
- **Store:** Store the aliquots as recommended in the storage section below.





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